S-2251 Chromogenic Substrate: A Technical Guide
S-2251 Chromogenic Substrate: A Technical Guide
Introduction
S-2251 is a synthetic chromogenic substrate primarily designed for the quantitative determination of plasmin and streptokinase-activated plasminogen.[1][2][3][4] Its high specificity and sensitivity make it an invaluable tool in hemostasis and fibrinolysis research, particularly for studying enzyme kinetics, inhibitor screening, and the activity of plasminogen activators.[5][6] This document provides a comprehensive technical overview of S-2251, including its chemical properties, mechanism of action, kinetic data, and detailed experimental protocols for its application.
Core Properties and Specifications
S-2251 is a short peptide linked to a p-Nitroaniline (pNA) group. The physical and chemical characteristics are summarized below.
| Property | Specification | Reference(s) |
| Chemical Name | H-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride | [1][2] |
| Formula | H-D-Val-Leu-Lys-pNA · 2HCl | [2][4][7] |
| Molecular Weight | 551.6 g/mol | [2][8] |
| Appearance | Lyophilized powder, often with mannitol (B672) as a bulking agent | [2][8][9] |
| Purity | >98% (as determined by HPLC) | [7] |
| Solubility | > 40 mmol/L in water | [2] |
| Molar Absorptivity (ε) | 1.27 x 10⁴ mol⁻¹ L cm⁻¹ at 316 nm | [2] |
Principle of Action
The utility of S-2251 as a substrate is based on a straightforward enzymatic reaction. The enzyme plasmin identifies and cleaves the peptide bond at the C-terminal side of the lysine (B10760008) residue in the S-2251 sequence. This cleavage releases the chromophore, p-Nitroaniline (pNA), which is yellow and can be quantified by measuring its absorbance photometrically.
The rate of pNA release, observed as an increase in absorbance at 405 nm, is directly proportional to the activity of the plasmin in the sample.[2][8] While the peak absorbance difference between the substrate and the product is maximal at 385 nm, the 405 nm wavelength is preferred to minimize background absorbance from the intact, unhydrolyzed substrate.[1]
Figure 1. Mechanism of S-2251 cleavage by plasmin.
Quantitative and Kinetic Data
The performance and stability of S-2251 are well-characterized, allowing for reproducible and accurate experimental design.
Table 1: Kinetic Parameters Determined at 37°C in 0.05 mol/L Tris buffer, pH 7.4.
| Enzyme | Michaelis Constant (Kₘ) | Reference(s) |
| Human Plasmin | 3 x 10⁻⁴ mol/L | [2] |
| Streptokinase-activated Plasminogen | 2 x 10⁻⁴ mol/L | [2] |
Table 2: Stability and Storage
| Form | Storage Condition | Stability | Reference(s) |
| Solid | 2-8°C, protected from light. The substance is hygroscopic and should be kept dry. | Stable until the expiration date. | [1][2] |
| Solution | 3 mmol/L in H₂O at 2-8°C. Alternatively, aliquots can be stored at -70°C to avoid repeated freeze-thaw cycles. | Stable for at least 6 months. | [1][2][7] |
Application in the Fibrinolytic Pathway
S-2251 is a key reagent for studying the fibrinolytic system. Fibrinolysis is the physiological process of breaking down fibrin (B1330869) clots. The central enzyme in this pathway is plasmin, which is activated from its zymogen form, plasminogen, by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). In a laboratory setting, S-2251 serves as a proxy for fibrin, allowing researchers to easily measure the activity of plasmin without the complexities of a fibrin clot assay.
Figure 2. Role of S-2251 in the context of the fibrinolysis pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs. It is recommended to optimize incubation times and reagent concentrations for the specific conditions of your laboratory.
Protocol 1: Determination of Plasmin Activity
This protocol measures the activity of a purified plasmin sample or plasmin in a biological fluid.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
S-2251 Stock Solution: Reconstitute a 25 mg vial of S-2251. For example, adding ~15 ml of sterile water will yield a ~3 mM solution. Confirm the exact concentration based on the vial's contents.
-
S-2251 Working Solution: Dilute the stock solution in the assay buffer to a final concentration of 1 mM.
-
Sample: Dilute the plasmin-containing sample in the assay buffer to fall within the linear range of the assay.
2. Assay Procedure (Microplate Method):
-
Pipette 20 µL of the diluted sample (and standards/controls) into the wells of a 96-well microplate.
-
Pre-warm the plate and the S-2251 working solution to 37°C.
-
Initiate the reaction by adding 180 µL of the pre-warmed S-2251 working solution to each well.
-
Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.
-
Measure the change in absorbance (ΔA) at 405 nm over time (e.g., every minute for 10-30 minutes).
3. Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.
-
The plasmin activity is directly proportional to this rate. A standard curve using a plasmin preparation of known activity can be used for absolute quantification.
Protocol 2: Determination of Plasminogen Activator (PA) Activity
This is a coupled, one-stage assay where the PA first activates plasminogen, and the resulting plasmin cleaves S-2251.[9][10]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Human Plasminogen: Prepare a solution of purified human plasminogen (e.g., 1 µM) in the assay buffer.
-
S-2251: Prepare a solution of S-2251 (e.g., 1 mM) in the assay buffer.
-
Working Reagent: Immediately before use, mix equal volumes of the plasminogen solution and the S-2251 solution.
-
Sample: Dilute the PA-containing sample (e.g., tPA, uPA, or streptokinase) in the assay buffer.
-
Stop Reagent (Optional): 50% Acetic Acid or a 2% citric acid solution can be used for endpoint assays.[9][10]
2. Assay Procedure (Microplate Method):
-
Add 25 µL of the diluted PA sample (or standard) to the wells of a microplate.[9]
-
Pre-warm the plate and the Working Reagent to 37°C (or room temperature, e.g., 20-25°C, depending on the specific method).[9]
-
Initiate the reaction by adding 100 µL of the pre-warmed Working Reagent to each well.[9]
-
Incubate for a fixed period (e.g., 15-60 minutes) while monitoring absorbance at 405 nm kinetically, or as an endpoint reading.
-
If performing an endpoint assay, add 50 µL of Stop Reagent after the incubation period.[9]
-
Read the final absorbance at 405 nm.
Figure 3. Experimental workflow for a Plasminogen Activator assay.
References
- 1. diapharma.com [diapharma.com]
- 2. endotell.ch [endotell.ch]
- 3. quadratech.co.uk [quadratech.co.uk]
- 4. S-2251™ | Chromogenic Substrates - Plasmin [coachrom.com]
- 5. Diapharma Group, Inc. Chromogenix S-2251 , Chromogenic Substrate For Plasmin | Fisher Scientific [fishersci.com]
- 6. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innov-research.com [innov-research.com]
- 8. dev.usbio.net [dev.usbio.net]
- 9. endotell.ch [endotell.ch]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
